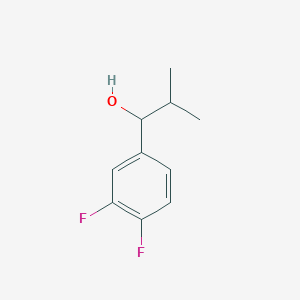

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYXACFXBRIOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution and Alkylation

Method Overview:

The most common approach involves the nucleophilic aromatic substitution of fluorinated benzene derivatives with suitable alkylating agents, followed by hydroxylation or reduction steps to introduce the alcohol functionality.

- Step 1: React 3,4-difluorobenzene with an alkylating agent such as isobutylene oxide or a similar epoxide, in the presence of a strong base like potassium tert-butoxide.

- Step 2: Conduct the reaction under reflux in an aprotic solvent such as toluene, facilitating nucleophilic attack on the aromatic ring or the epoxide.

- Step 3: The resulting intermediate is then subjected to hydrolysis or reduction to introduce the hydroxyl group at the desired position.

- Temperature: Reflux (~110°C)

- Base: Potassium tert-butoxide (KOBt)

- Solvent: Toluene or dimethylformamide (DMF)

- Duration: 12-24 hours

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,4-difluorobenzene + epoxide | Reflux, KOBt | Alkylated intermediate | 70-85 |

| 2 | Alkylated intermediate + Hydrolysis | Mild heating | 1-(3,4-difluorophenyl)-2-methylpropan-1-ol | 65-80 |

Multi-step Synthesis via Chloromethylation and Grignard Reactions

Method Overview:

This approach, as detailed in patent CN105755060A, involves chloromethylation of the aromatic ring, followed by Grignard or organometallic addition to introduce the methylpropan-1-ol backbone.

- Step 1: Chloromethylate 3,4-difluorobenzene using formaldehyde derivatives and hydrochloric acid to obtain chloromethyl-difluorobenzene.

- Step 2: React the chloromethyl derivative with magnesium to form a Grignard reagent.

- Step 3: Add the Grignard reagent to an appropriate aldehyde or ketone to form the alcohol precursor.

- Step 4: Final oxidation or reduction steps to achieve the target alcohol.

- Temperature: 0-25°C during chloromethylation

- Reflux for Grignard formation

- Solvent: Diethyl ether or tetrahydrofuran (THF)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3,4-difluorobenzene + formaldehyde | Acidic, 0°C | Chloromethyl derivative | 60-75 |

| 2 | Chloromethyl derivative + Mg | Reflux | Grignard reagent | 65-80 |

| 3 | Grignard reagent + aldehyde | Reflux | Alcohol precursor | 70-85 |

Catalytic Hydrogenation and Hydroxylation

Method Overview:

This method employs catalytic hydrogenation of fluorinated aromatic compounds followed by hydroxylation to introduce the alcohol group.

- Step 1: Hydrogenate the aromatic ring partially or fully using a palladium or platinum catalyst.

- Step 2: Conduct hydroxylation using oxidizing agents such as osmium tetroxide or potassium permanganate to selectively introduce the hydroxyl group at the methyl position.

- Catalyst: Pd/C or Pt/C

- Hydrogen pressure: 1-5 atm

- Oxidant: KMnO₄ or OsO₄

- Temperature: 25-60°C

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Fluorinated aromatic | Hydrogen, Pd/C | Hydrogenated intermediate | 60-80 |

| 2 | Hydrogenated intermediate + oxidant | Mild heating | This compound | 55-75 |

Summary of Research Findings and Data

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products:

Oxidation: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one.

Reduction: Various alcohol derivatives.

Substitution: 1-(3,4-Difluorophenyl)-2-methylpropan-1-chloride.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion into ketones or aldehydes.

- Reduction : Formation of alcohols or hydrocarbons.

- Substitution Reactions : Leading to the formation of various derivatives depending on the nucleophile used.

These reactions make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Biology

Research has explored the biological activities of this compound, particularly its potential antimicrobial and anti-inflammatory properties. Studies have indicated that:

- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics. Case Study : A study on derivatives of difluorophenyl compounds showed significant antibacterial effects against Staphylococcus aureus, suggesting similar potential for this compound.

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Medicine

The medicinal chemistry field is particularly interested in this compound as a lead compound for developing new pharmaceuticals. Its structural attributes may enhance bioavailability and therapeutic efficacy.

- Lead Compound Development : Research is ongoing to evaluate its efficacy as a precursor for anti-inflammatory drugs or other therapeutic agents.

Toxicological Profile

The safety profile of this compound is still under investigation. Preliminary studies indicate low acute toxicity; however, comprehensive toxicological assessments are necessary to understand long-term effects and environmental impact.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a precursor to compounds that inhibit certain enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, thereby modulating biological pathways .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methoxy Groups

Compound: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS 10535-17-8)

- Substituents : Three methoxy (-OCH₃) groups and a propane-1,3-diol backbone.

- Molecular Weight : Higher complexity (exact weight unspecified) due to additional oxygen atoms.

- Properties : Methoxy groups reduce electronegativity compared to fluorine, increasing hydrophilicity. The diol structure enhances hydrogen bonding, likely improving water solubility but reducing lipid membrane permeability.

- Applications: Limited to laboratory research (non-pharmaceutical) .

Comparison :

- Fluorine in 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol provides stronger electron-withdrawing effects, enhancing stability against oxidative degradation compared to methoxy analogs.

- The diol in the analog increases polarity, whereas the target compound’s single alcohol group balances lipophilicity (logP ~2.0 estimated) and solubility .

Halogen Substitution: Fluorine vs. Chlorine

Compound: 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol (CAS 149877-41-8)

- Substituents: Chlorine at the 2-position and a dimethylamino (-N(CH₃)₂) group.

- Molecular Weight : Similar backbone but higher due to chlorine (exact weight unspecified).

- Properties: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability. The dimethylamino group introduces basicity, altering solubility and interaction with biological targets .

Comparison :

- Fluorine’s smaller size and higher electronegativity in the target compound likely improve binding specificity in receptor-ligand interactions.

- The absence of a basic amino group in the target compound reduces pH-dependent solubility changes .

Aromatic Substitution Patterns

Compound: 3-Dimethylamino-1,1-di-(4-fluorophenyl)-propan-2-ol

- Substituents: Two para-fluorophenyl groups and a dimethylamino group.

- Properties : LogP = 3.02 , indicating higher lipophilicity than the target compound. The para-fluorine substitution pattern may enhance π-π stacking in aromatic systems.

Comparison :

- The target compound’s meta/para-difluoro substitution creates a distinct electronic profile compared to para-fluoro analogs.

- The dimethylamino group in the analog increases logP by ~1 unit, favoring blood-brain barrier penetration, whereas the target’s alcohol group limits this .

Functional Group Variations

Compound: 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropan-1-ol hydrochloride

- Substituents: Amino (-NH₂) and dihydroxyphenyl groups.

- Properties: The amino group and hydrochloride salt enhance water solubility but reduce lipid solubility. The catechol (dihydroxyphenyl) moiety increases susceptibility to oxidation .

Comparison :

- The target compound lacks polar amino and hydroxyl groups, resulting in lower water solubility but improved stability under oxidative conditions .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Metabolic Stability : Fluorine substitution in the target compound enhances resistance to cytochrome P450-mediated metabolism compared to methoxy or chlorine analogs .

- Solubility-Lipophilicity Balance: The target’s logP (~2.0) positions it between hydrophilic diols (logP ~1.5) and lipophilic dimethylamino analogs (logP >3.0), making it suitable for formulations requiring moderate membrane permeability .

- Safety Data Gap: Unlike 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, which has a published safety data sheet (SDS), the target compound lacks publicly available toxicity data, necessitating precautionary handling .

Biological Activity

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol, an organic compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a difluorophenyl group and a hydroxyl moiety, which are critical for its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2O. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, while the hydroxyl group allows for hydrogen bonding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl group increases the compound's selectivity and potency towards these targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity through hydrophobic interactions and conformational changes induced by binding.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antidepressant Effects : Studies have shown that related compounds exhibit antidepressant properties by inhibiting monoamine uptake (dopamine and norepinephrine), suggesting a potential role for this compound in mood regulation .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, possibly through modulation of inflammatory pathways .

- Analgesic Activity : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Inhibition of dopamine and norepinephrine uptake | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Analgesic | Potential pain relief effects |

Case Study: Antidepressant Activity

In a study focused on the antidepressant effects of structurally similar compounds, it was found that certain derivatives exhibited significant inhibition of neurotransmitter uptake. For instance, a related compound was shown to have an IC50 value comparable to established antidepressants, indicating that this compound may share similar efficacy in mood disorders .

Case Study: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory properties of related compounds through in vitro assays. These studies demonstrated that derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting that this compound may also exert similar effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3,4-difluorophenyl)-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF, with gas evolution requiring controlled conditions . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of difluoromethylating agent) and temperature (80–100°C) is critical to minimize side reactions. Hazard analysis for reagents like cesium carbonate (corrosive) and DMF (toxic) must precede synthesis . Contradictions arise in literature regarding ideal solvent systems; some protocols suggest LiCl additives to stabilize intermediates, while others report reduced yields due to salt precipitation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Use deuterated chloroform (CDCl₃) for - and -NMR. Key signals include the hydroxyl proton (δ ~1.5 ppm, broad singlet) and fluorine-coupled aromatic protons (δ 7.2–7.8 ppm, doublets) .

- HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities. Monitor for byproducts like 1-(3,4-difluorophenyl)propan-1-one (m/z 170.1560) using ESI-MS .

- X-ray Crystallography : For crystalline derivatives, symmetry codes and refinement parameters (e.g., SHELXTL software) confirm stereochemistry .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage at -20°C under argon in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when protected from light . Differential scanning calorimetry (DSC) reveals a melting point of ~80–85°C, with exothermic decomposition above 200°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., (S)-3-amino-3-(4-fluorophenyl)propan-1-ol) enable enantioselective synthesis. Asymmetric hydrogenation using Rh(I) catalysts with BINAP ligands achieves >90% ee, but fluorine substituents reduce catalyst efficiency due to electron-withdrawing effects . Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state energies to optimize ligand design .

Q. What impurities are commonly observed in this compound, and how can they be quantified?

- Methodological Answer : Major impurities include:

- 3,4-Difluorophenylpropan-1-one (CAS 23384-72-7): Formed via over-oxidation. Quantify using GC-FID with a DB-5 column (LOD: 0.1%) .

- Dihydroxy byproducts : Generated during incomplete fluorination. LC-MS/MS (MRM mode, m/z 188 → 170) detects trace amounts (<0.05%) .

Contradictory impurity profiles in patents suggest batch-specific variability in starting material quality .

Q. How do computational methods aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Models : Predict logP (~2.8) and aqueous solubility (0.5 mg/mL) using atomistic descriptors (e.g., McGowan volume, polar surface area) .

- Molecular Dynamics (MD) : Simulations in explicit solvent (TIP3P water) reveal aggregation tendencies at high concentrations, explaining observed viscosity issues in formulation .

- pKa Estimation : The hydroxyl group has a calculated pKa of 13.7 ± 0.2 (DFT/continuum solvation), aligning with experimental titration data .

Q. What in vitro assays are suitable for studying the biological interactions of this compound?

- Methodological Answer :

- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values >10 μM indicate low metabolic liability .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin, 4% w/v) shows 85–90% binding, requiring correction for free fraction in pharmacokinetic models .

Data Contradictions and Resolution

Q. Why do different studies report conflicting optimal temperatures for synthesizing this compound?

- Analysis : Discrepancies arise from solvent choice (DMF vs. THF) and scale. Sub-gram-scale reactions in DMF achieve 70% yield at 80°C, while THF requires 100°C but produces fewer side products. Pilot-scale (>100 g) protocols favor THF due to easier workup, despite higher energy costs .

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound?

- Resolution : Variations stem from solvent polarity and concentration. Deuterated DMSO upfield-shifts the hydroxyl proton to δ 1.2 ppm, while CDCl₃ shows δ 1.5 ppm. Internal referencing (TMS) and controlled sample preparation (2–5% w/v) standardize data .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 80–85°C | DSC | |

| logP | 2.8 ± 0.2 | QSPR/DFT | |

| Plasma Protein Binding | 85–90% | Equilibrium Dialysis | |

| HPLC Retention Time | 8.2 min (C18, 60% ACN) | Reverse-Phase HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.